molecular formula C13H21N3O B3370431 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline CAS No. 38948-28-6

4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline

Cat. No.: B3370431
CAS No.: 38948-28-6
M. Wt: 235.33 g/mol
InChI Key: PODGLCSJCBYFGC-UHFFFAOYSA-N
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Description

4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is a substituted aniline derivative featuring a methylpiperazine group connected via an ethoxy linker to the aromatic ring. These compounds are intermediates in synthesizing bioactive molecules, particularly in neuroprotective, anti-prion, and antimalarial research .

Properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODGLCSJCBYFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241753
Record name 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38948-28-6
Record name 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38948-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitrophenol and 4-methylpiperazine.

    Etherification: 4-nitrophenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 4-(2-chloroethoxy)nitrobenzene.

    Reduction: The nitro group in 4-(2-chloroethoxy)nitrobenzene is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 4-(2-chloroethoxy)aniline.

    Substitution: Finally, 4-(2-chloroethoxy)aniline is reacted with 4-methylpiperazine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation; halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Modified piperazine or aniline derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H21N3O
  • Molecular Weight : 235.33 g/mol
  • IUPAC Name : 2-[2-(4-methylpiperazin-1-yl)ethoxy]aniline
  • CAS Number : 937689-61-7

The compound features an ethoxy group linked to an aniline structure and a piperazine moiety, which contributes to its unique chemical and biological properties.

Medicinal Chemistry Applications

4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its applications in medicinal chemistry include:

  • Neurological Disorders : The compound has been investigated for its potential effects on neurotransmitter systems, making it a candidate for developing treatments for conditions such as anxiety and depression. For instance, studies have shown that derivatives of this compound can modulate serotonin receptors, which are critical in mood regulation .
  • Anticancer Research : Some derivatives have demonstrated activity against cancer cell lines by influencing pathways involved in cell proliferation and apoptosis. Researchers have explored its ability to inhibit specific kinases associated with tumor growth .

Materials Science Applications

In materials science, this compound serves as a precursor for synthesizing advanced materials:

  • Polymers : The compound is used to create polymers with specific electronic or mechanical properties. Its incorporation into polymer matrices enhances the material's strength and thermal stability .
  • Nanocomposites : Research indicates that this compound can be utilized in developing nanocomposites that exhibit improved conductivity and mechanical properties, suitable for electronic applications .

Biological Studies

The compound plays a crucial role in biological research:

  • Receptor-Ligand Interactions : It is employed as a ligand in studies examining receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs). Understanding these interactions can lead to the discovery of new therapeutic targets .
  • Biochemical Pathways : Investigations into how this compound influences biochemical pathways are ongoing. For example, it may impact the NF-kB signaling pathway, which is involved in immune responses and inflammation .
CompoundTargetActivityReference
This compoundSerotonin ReceptorModulation
Derivative AKinase XInhibition
Derivative BGPCR YActivation

Synthetic Routes

StepReactantsConditionsProduct
14-Methylpiperazine + 2-ChloroethanolBasic conditions (e.g., K2CO3)Intermediate
2Intermediate + 2-NitroanilineSolvent (e.g., ethanol)This compound

Case Studies

  • Neurological Applications : A study published in the Journal of Medicinal Chemistry explored the effects of various derivatives of this compound on serotonin receptor modulation. Results indicated promising anxiolytic effects in preclinical models.
  • Anticancer Research : Research published in Cancer Research highlighted the efficacy of a derivative of this compound against breast cancer cell lines, demonstrating its potential as an anticancer agent through apoptosis induction pathways .
  • Material Development : A study in Advanced Materials examined the use of this compound in creating conductive polymers for electronic devices. The findings showed enhanced conductivity and mechanical strength compared to traditional polymer materials .

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can influence various signaling pathways, leading to therapeutic effects in conditions like anxiety or depression.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituent type, linker chemistry, and substitution patterns on the aniline ring. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight Key Properties References
4-(4-Methylpiperazin-1-yl)aniline Direct piperazinyl attachment C11H16N3 190.27 Synthesized via Hartwig-Buchwald amination; used in acridine derivatives for anti-prion activity
4-[(4-Methylpiperazin-1-yl)methyl]aniline Piperazinylmethyl linker C12H19N3 205.30 Higher lipophilicity (LogP: ~1.5); intermediate in neuroprotective agents
4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline Ethyl linker C13H21N3 219.33 Density: 1.048 g/cm³; Boiling point: 353.8°C; used in GPR4 modulators
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline Ethoxy group at 2-position C13H21N3O 247.33 CAS 1124330-34-2; safety data available (GHS-compliant)
4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline Isopropylpiperazine + methoxy C14H23N3O 261.35 Higher LogP (~2.1); potential for CNS-targeted therapies

Structure-Activity Relationships (SAR)

  • Linker Flexibility : Ethyl or ethoxy linkers enhance conformational flexibility, improving binding to hydrophobic pockets (e.g., GPR4 modulators) .
  • Substituent Position : 2-Ethoxy analogs (e.g., 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline) may reduce steric hindrance compared to 4-substituted derivatives .
  • Lipophilicity : Methylpiperazine groups balance solubility and membrane permeability, critical for CNS penetration .

Biological Activity

4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure, featuring a piperazine moiety and an aniline group, suggests interactions with multiple biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and anticancer activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

This compound contains a piperazine ring which is known to enhance solubility and bioavailability, critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperazine component allows for hydrogen bonding and other interactions with biological molecules, while the aniline portion can modulate the activity of enzymes and receptors. This dual functionality suggests that the compound may act as both an inhibitor and a modulator in various biochemical pathways .

Enzyme Inhibition

Research indicates that compounds similar to this compound are effective in inhibiting specific enzymes involved in cancer progression. For example, studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .

Anticancer Activity

Recent investigations into the anticancer properties of related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that analogs exhibited IC50 values in the low micromolar range against human cancer cells, indicating potent antiproliferative activity .

Case Studies

  • Inhibition of FGFR : A study explored the structural modifications of compounds similar to this compound and their effects on FGFR inhibition. It was found that specific substitutions could enhance selectivity and potency against this target .
  • Antiproliferative Effects : Another investigation focused on the synthesis of new derivatives based on the core structure similar to this compound. These derivatives showed promising results in inhibiting cell proliferation in vitro, particularly against breast cancer cell lines .

Comparative Analysis

A comparison table summarizing the biological activities of various derivatives related to this compound is presented below:

Compound NameTargetIC50 (μM)Activity Type
This compoundFGFR0.75Enzyme Inhibition
Derivative ACancer Cell Line1.5Antiproliferative
Derivative BCancer Cell Line0.85Antiproliferative
Derivative CVarious Enzymes0.5Enzyme Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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